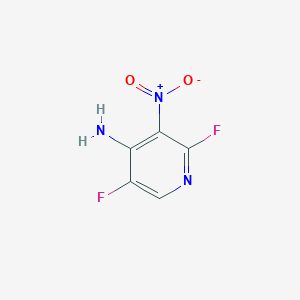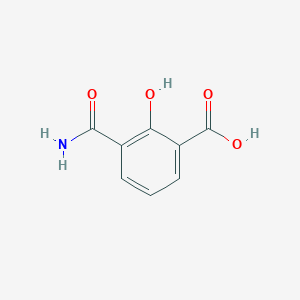
3-Carbamoyl-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-2-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids These compounds are known for their aromatic carboxylic acid structure, which includes a hydroxyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-2-hydroxybenzoic acid typically involves the introduction of a carbamoyl group to the 2-hydroxybenzoic acid structure. One common method is the reaction of 2-hydroxybenzoic acid with urea under acidic conditions, which facilitates the formation of the carbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Carbamoyl-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-carbamoyl-2-ketobenzoic acid.
Reduction: Formation of 3-amino-2-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Carbamoyl-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Carbamoyl-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes.
Comparación Con Compuestos Similares
3-Carbamoyl-2-hydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:
Salicylic acid: Known for its use in acne treatment and as an anti-inflammatory agent.
p-Hydroxybenzoic acid: Used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic acid: Studied for its antioxidant and anticancer properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to other hydroxybenzoic acids.
Propiedades
Fórmula molecular |
C8H7NO4 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
3-carbamoyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C8H7NO4/c9-7(11)4-2-1-3-5(6(4)10)8(12)13/h1-3,10H,(H2,9,11)(H,12,13) |
Clave InChI |
AUWCTFSKERWNCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(=O)O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



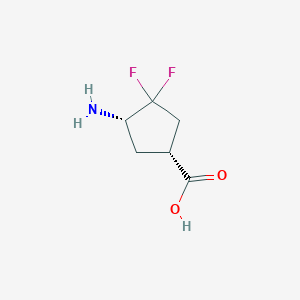
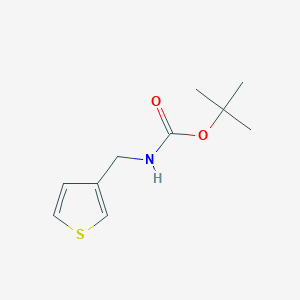
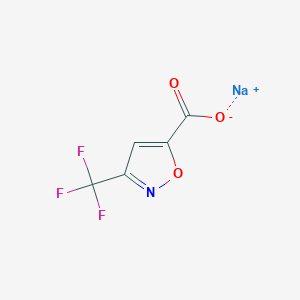
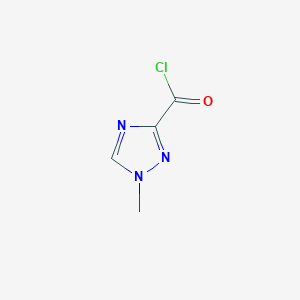
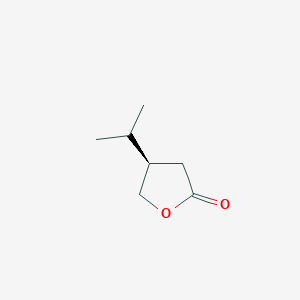
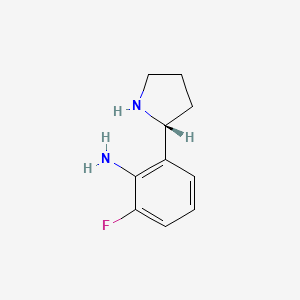
![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)



